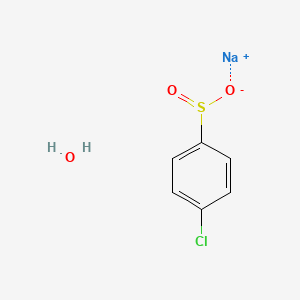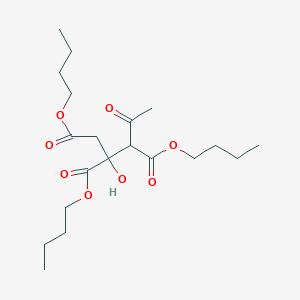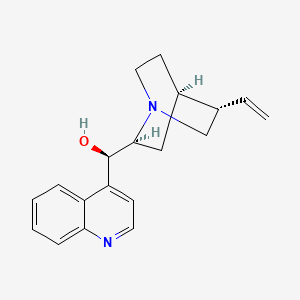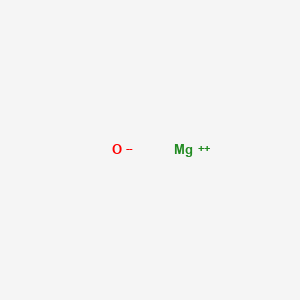
Magnesiumoxide
Übersicht
Beschreibung
Magnesium oxide is a magnesium molecular entity. It has a role as an antacid and a fertilizer.
Magnesium oxide is an inorganic compound that occurs in nature as the mineral periclase. In aqueous media combines quickly with water to form magnesium hydroxide. It is used as an antacid and mild laxative and has many nonmedicinal uses.
See also: Magnesium Oxide (preferred); Periclase (related).
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification Methods :
- MgO can be synthesized and modified through various methods including precipitation, solvothermal and hydrothermal processes, sonochemical technique, sol-gel, electrochemical, and microwave methods, as well as calcination, carbonization, and chemical vapor deposition (Pilarska, Klapiszewski & Jesionowski, 2017).
Applications in Nanotechnology :
- MgO nanoparticles, synthesized using the co-precipitation method, are explored for their potential in nano-electronics, optoelectronics, and sensing devices due to their high surface area, non-toxicity, and high melting point (Rani, 2017).
Corrosion and Protection of Magnesium Alloys :
- MgO's role in improving the corrosion resistance of magnesium alloys, particularly in aerospace applications, is significant. Techniques like thermal control and combination with corrosion inhibiting chemicals are used for this purpose (Wu, Chen & Song, 2022).
Topological Properties in Nano-Chemistry :
- MgO's topological indices are studied to predict physical properties of chemical compounds, aiding research in nano-chemistry and computational networks (Naeem, Iqbal, Maqbool & Qureshi, 2022).
Applications in Medicine and Biotechnology :
- MgO nanoparticles' non-toxicity and environmental friendliness make them suitable for various applications in medicine and biotechnology, including as antibacterial agents and in synthesis of refractory ceramics (Hornak, 2021).
Toxicity and Biomedical Applications :
- The cytotoxic effects of MgO nanoparticles on red blood cells have been studied, emphasizing the need for understanding their safety in biomedical applications (Boro, Nath, Barthakur & Kalita, 2020).
Bone Tissue Engineering :
- MgO nanoparticles have been added to hydroxyapatite-poly(l-lactic acid) composites, showing enhanced osteoblast adhesion and proliferation, making them promising for orthopedic tissue engineering (Hickey, Ercan, Sun & Webster, 2015).
Agricultural Applications :
- MgO nanoparticles demonstrate effective antibacterial activity against Ralstonia solanacearum, a phytopathogen causing bacterial wilt in tobacco, suggesting potential as an agricultural antibacterial agent (Cai, Chen, Liu, Wang, Yang & Ding, 2018).
Suppression of Cadmium Uptake in Agriculture :
- Commercial MgO and MgO-containing composite materials have been used to suppress cadmium uptake in rice grains, showcasing its application in addressing heavy metal contamination in agriculture (Kikuchi, Okazaki, Kimura, Motobayashi, Baasansuren, Hattori & Abe, 2008).
Catalysis and Industrial Applications :
- MgO's unique surface chemistry and high surface area make it a valuable material in various industrial, chemical, and catalytic processes, including as a catalyst support and in the oxidative coupling of methane (Eckhardt, Ortel, Polte, Bernsmeier, Görke, Strasser & Kraehnert, 2012).
Eigenschaften
IUPAC Name |
magnesium;oxygen(2-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.O/q+2;-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOIWUVFPNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
40.305 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesiumoxide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

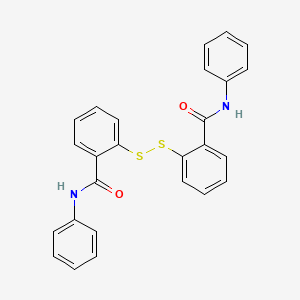
![(1R,3R,6S,7R,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol](/img/structure/B7909538.png)
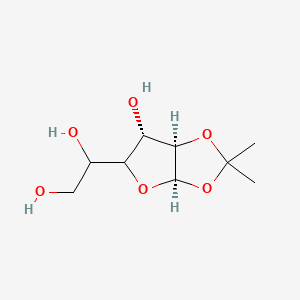
![3-Oxa-12-thiapentacyclo[11.8.0.01,5.06,11.016,21]henicosa-5,8,10,13,15,18,20-heptaene-2,4-dione](/img/structure/B7909546.png)
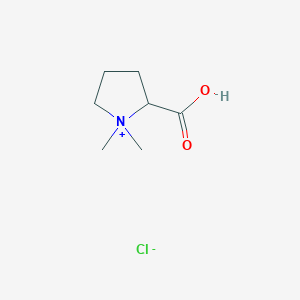
![(3S,4S,5S,6S,7R,9R,11R,12S,13S,14R)-6-[(2S,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7909554.png)
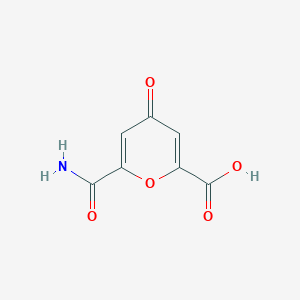
![3-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7909592.png)
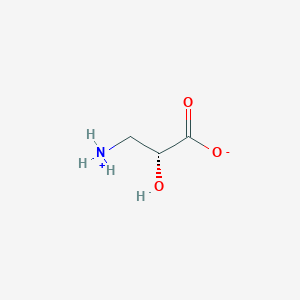
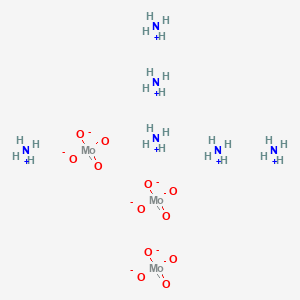
![4-[4-[5-(4-Aminophenoxy)-2-propan-2-ylphenyl]phenoxy]aniline](/img/structure/B7909622.png)
